N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride
Description
N-[4-(Trifluoromethyl)phenyl]guanidine hydrochloride is a guanidinium derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. This compound is synthesized via reactions involving guanidine precursors and aromatic electrophilic substitution, typically yielding hydrochloride salts for improved stability and solubility . Structurally, the trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13;/h1-4H,(H4,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQENQRBBUXZTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Cyclocondensation Reactions with Bis-Electrophiles
This compound undergoes cyclocondensation with 1,1,3,3-tetramethoxypropane under microwave irradiation (160°C, trifluoroethanol) to yield pyrimidine derivatives . The reaction proceeds via intermediate formation of a diimine, followed by cyclization. Hydrochloride salts are critical for reactivity, as free-base guanidines fail to react under these conditions .
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| 1,1,3,3-Tetramethoxypropane, TFE, 160°C (microwave) | Pyrimidine-fused heterocycles | 42–76% |
Alkylation and Acylation
The guanidine group participates in S-alkylation and N-acylation reactions:
-
S-Alkylation : Reacts with methyl triflate in chlorobenzene (95–100°C) to form S-methyl thiourea intermediates, which undergo aminolysis to yield alkylated guanidines .
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in DMF to form N-acylated derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| S-Alkylation | Methyl triflate, PhCl, 95°C | S-Methylthiourea intermediates | ~57% | |
| N-Acylation | Benzoyl chloride, DMF, RT | N-Benzoylguanidine derivatives | 60–85% |
Substitution Reactions on the Aromatic Ring
-
Copper-catalyzed coupling : Reacts with 4-methylimidazole in n-butanol (CuI, tripotassium phosphate) to form aryl imidazole derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| C–N Coupling | CuI, K₃PO₄, n-butanol, Ar, 26 hrs | 3-(Trifluoromethyl)-5-imidazolyl aniline | 50% |
Multicomponent Reactions
Participates in Biginelli reactions with β-ketoesters and aldehydes under acid catalysis to form dihydropyrimidinones . The guanidine group acts as a urea surrogate, facilitating cyclocondensation.
| Components | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Ethyl 3-oxo-3-phenylpropanoate, aldehyde | HCl, THF, reflux | Dihydropyrimidinone derivatives | 42–70% |
Reductive Amination
The primary amine in the guanidine group reacts with aldehydes (e.g., 2,3-dichlorobenzaldehyde) under reductive conditions (NaBH₃CN, MeOH) to form secondary amines .
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| 2,3-Dichlorobenzaldehyde, NaBH₃CN | N-(2,3-Dichlorobenzyl)guanidine | 65% |
Salt Formation and Stability
The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol). Neutralization with NaOH regenerates the free base, which exhibits limited stability due to hygroscopicity .
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Reactivity
N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride exhibits unique chemical properties that facilitate its use as a reagent in organic synthesis. The trifluoromethyl group contributes to its stability and reactivity, allowing it to participate in various chemical reactions, including:
- Oxidation : This compound can be oxidized to form corresponding oxides.
- Reduction : It can be reduced to yield amines or other derivatives.
- Substitution : The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
These reactions are often conducted using common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Chemistry
In organic synthesis, this compound serves as a versatile reagent. Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules. Researchers utilize it to create derivatives that may possess novel properties or biological activities.
Biology
The compound is studied for its potential biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could lead to therapeutic applications.
- Receptor Binding : Its interaction with receptors suggests potential roles in modulating biological pathways.
Recent studies have indicated that this compound may enhance the release of acetylcholine and influence muscle cell membrane dynamics .
Medicine
Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its unique mechanism of action positions it as a candidate for drug development aimed at conditions influenced by acetylcholine signaling and other pathways.
Industrial Applications
In industry, this compound is utilized as an intermediate in the synthesis of other chemical compounds and materials. Its properties facilitate the development of new formulations in pharmaceuticals and agrochemicals.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Major Products | Conditions |
|---|---|---|
| Oxidation | Oxides | Controlled temperature, oxidizing agents (e.g., H₂O₂) |
| Reduction | Amines | Reducing agents (e.g., NaBH₄) |
| Substitution | Substituted Derivatives | Various nucleophiles |
A recent study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibition of cell viability at specific concentrations, highlighting its potential as an anticancer agent. The study utilized MTT assays to determine IC₅₀ values across different cell lines, demonstrating varied efficacy depending on the cellular context .
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes. This action is primarily due to its ability to interact with acetylcholine receptors and other related pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituent Variations on the Aromatic Ring
Chloro vs. Trifluoromethyl Derivatives
- N-p-Chlorophenylguanidine Hydrochloride (CAS 14279-91-5):
- N-[4-Cyanophenyl]guanidine Hydrochloride (CAS 373690-68-7): Molecular formula: C₈H₉ClN₄ (MW: 196.64 g/mol).
Positional Isomers
Diaryl Guanidinium Derivatives with Anti-Cancer Activity
and highlight diaryl guanidinium compounds with anti-cancer properties. Key examples include:
Biological Activity
N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and reactivity. The guanidine moiety allows for the formation of hydrogen bonds and electrostatic interactions with various biological targets, making it a valuable scaffold in drug design and development.
The compound's mechanism of action involves:
- Interaction with Acetylcholine Receptors : It enhances acetylcholine release and modulates nerve impulse transmission, affecting muscle cell membrane dynamics.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, contributing to its potential therapeutic effects.
- Binding Affinity : Studies have shown that this compound can interact with structured RNAs, influencing protein expression from target mRNAs, which suggests a role in modulating biochemical pathways.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Similar guanidine compounds have demonstrated activity against various bacterial strains. For instance, studies indicate that related compounds exhibit minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and P. aeruginosa ranging from 40 to 50 µg/mL .
Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. In vitro studies have shown that guanidine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The compound's ability to alter cell cycle progression indicates its potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy : A study comparing various thiourea derivatives found that this compound exhibited comparable inhibition zones against tested bacterial strains when compared to standard antibiotics like ceftriaxone .
- Cell Growth Inhibition : In experiments involving MCF-7 cells, treatment with guanidine derivatives resulted in significant increases in lactate dehydrogenase (LDH) levels, indicating cytotoxic effects. The compound was noted to halt cell cycle progression at the S phase, suggesting an apoptotic mechanism .
Table 1: Antimicrobial Activity of Guanidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 40-50 | E. faecalis, P. aeruginosa, S. typhi |
| Compound A | 30 | K. pneumoniae |
| Ceftriaxone | 20 | Various Gram-positive and Gram-negative bacteria |
Table 2: Effects on MCF-7 Cell Line
| Treatment | LDH Level (U/L) | Cell Cycle Phase (%) |
|---|---|---|
| Control | 85.35 ± 4.2 | G1: 60%, S: 30%, G2: 10% |
| This compound | 521.77 ± 30.8 | G1: 20%, S: 70%, G2: 10% |
Q & A
Q. What are the common synthetic routes for N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(trifluoromethyl)aniline with cyanamide derivatives under acidic conditions. For example:
- Step 1 : Activation of the aniline derivative using HCl to form a reactive intermediate.
- Step 2 : Condensation with a guanidine precursor (e.g., cyanamide) at 80–100°C in a polar solvent like ethanol or DMF.
- Yield Optimization : Reaction time (12–24 hr), stoichiometric ratios (1:1.2 aniline:cyanamide), and temperature control are critical. Impurities from incomplete reactions can be minimized via recrystallization in ethanol/water mixtures .
Q. How is the purity and structural integrity of this compound characterized in research settings?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect residual reactants. Purity >98% is typical for research-grade material.
- Structural Confirmation :
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 7.6–8.0 ppm (aromatic protons), δ 6.8–7.2 ppm (guanidine NH).
- Mass Spectrometry : ESI-MS ([M+H] at m/z 236.1) confirms molecular weight.
- Elemental Analysis : Matches calculated C, H, N, and Cl content (±0.3%) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound stability. To address this:
- Standardized Assays : Use cell lines (e.g., HEK293 or HeLa) with consistent passage numbers and culture media.
- Stability Testing : Monitor compound degradation via LC-MS under experimental conditions (e.g., pH 7.4, 37°C).
- Control Experiments : Compare with structurally similar analogs (e.g., non-fluorinated phenylguanidine) to isolate the trifluoromethyl group’s effects. Evidence from analogs in [9, 15] suggests fluorination enhances membrane permeability but may reduce aqueous solubility .
Q. How does the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets compared to non-fluorinated analogs?
- Methodological Answer : The -CF group introduces strong electron-withdrawing effects, altering:
- Hydrogen Bonding : Reduced basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs) impacts interactions with acidic residues in enzyme active sites.
- Lipophilicity : LogP increases by ~1.5 units, enhancing blood-brain barrier penetration (measured via PAMPA assays).
- Metabolic Stability : Fluorination reduces oxidative metabolism (CYP450), as shown in liver microsome studies .
Q. What are the critical considerations for handling and storing this compound to ensure experimental reproducibility and safety?
- Methodological Answer :
- Storage : Keep in airtight containers at +5°C (short-term) or -20°C (long-term) to prevent hydrolysis. Desiccate to avoid moisture absorption.
- Safety : Use PPE (gloves, goggles) due to moderate skin/eye irritation risks. In case of exposure, rinse with water for 15 min and consult safety data sheets (SDS) for neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
